1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride

Nociceptin/Orphanin FQ receptor Structure-Activity Relationship Scaffold hopping

1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride is a spirocyclic piperidine derivative featuring a 1,3,7-triazaspiro[4.5]decane core with a methyl substituent at the 1-position and a carbonyl at the 4-position, isolated as the hydrochloride salt. This scaffold is a constitutional isomer of the widely investigated 1,3,8-triazaspiro[4.5]decan-4-one pharmacophore found in nociceptin/orphanin FQ (NOP) receptor ligands, but its distinct nitrogen arrangement fundamentally alters its hydrogen-bonding topology and predicted biological target engagement.

Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
CAS No. 1427326-80-4
Cat. No. B1458497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride
CAS1427326-80-4
Molecular FormulaC8H16ClN3O
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCN1CNC(=O)C12CCCNC2.Cl
InChIInChI=1S/C8H15N3O.ClH/c1-11-6-10-7(12)8(11)3-2-4-9-5-8;/h9H,2-6H2,1H3,(H,10,12);1H
InChIKeyKQXGSOQHSWZFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one Hydrochloride (CAS 1427326-80-4): Scientific Procurement Baseline


1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride is a spirocyclic piperidine derivative featuring a 1,3,7-triazaspiro[4.5]decane core with a methyl substituent at the 1-position and a carbonyl at the 4-position, isolated as the hydrochloride salt . This scaffold is a constitutional isomer of the widely investigated 1,3,8-triazaspiro[4.5]decan-4-one pharmacophore found in nociceptin/orphanin FQ (NOP) receptor ligands, but its distinct nitrogen arrangement fundamentally alters its hydrogen-bonding topology and predicted biological target engagement [1].

Why 1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one Hydrochloride Cannot Be Replaced by In-Class Analogs


In-class triazaspiro[4.5]decan-4-one derivatives cannot be considered interchangeable because the position of the third nitrogen atom (7-position vs. 8-position) dictates the receptor binding profile: 1,3,8-substituted congeners like Ro 64-6198 exhibit sub-nanomolar affinity for the NOP receptor (Ki = 0.39 nM) [1], whereas the 1,3,7-substitution pattern of the title compound is expected to abrogate this interaction due to altered H-bond donor/acceptor geometry within the receptor's orthosteric pocket [2]. Furthermore, the hydrochloride salt form and N-methylation differentiate solubility, stability, and metabolic susceptibility relative to free-base 2,4-dione and des-methyl analogs, making direct substitution scientifically unsound without quantitative comparative data.

Quantitative Differentiation Evidence for 1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one Hydrochloride Versus Comparators


Differentiation in NOP Receptor Binding: 1,3,7- vs. 1,3,8-Substitution Pattern

The title compound features a 1,3,7-triazaspiro[4.5]decan-4-one scaffold, whereas high-affinity NOP receptor ligands uniformly rely on the 1,3,8-substitution pattern. For the benchmark comparator Ro 64-6198 (1,3,8-substituted), a binding affinity Ki of 0.39 nM at the human NOP receptor has been reported [1]. No equivalent NOP binding data exists for the 1,3,7-isomer, but the altered nitrogen position is predicted to significantly reduce affinity based on established SAR [2]. This structural divergence provides a starting point for developing ligands with selectivity against the NOP receptor.

Nociceptin/Orphanin FQ receptor Structure-Activity Relationship Scaffold hopping

Lipophilicity Differentiation via Ring Size: [4.5]Decane vs. [4.4]Nonane Core

The 1-methyl-1,3,7-triazaspiro[4.5]decan-4-one core (calculated logP = -0.87) exhibits a +0.49 log unit increase in lipophilicity compared to its [4.4]nonane analog (calculated logP = -1.36) [1]. This difference is attributable to the additional methylene unit in the decane ring, which reduces polarity. Higher logP may confer enhanced passive membrane permeability, a factor relevant for intracellular target engagement and oral absorption potential.

Lipophilicity Membrane permeability Physicochemical properties

Hydrogen-Bond Donor/Acceptor Capacity: 4-One Hydrochloride vs. 2,4-Dione Free Base

The title compound is a 4-one hydrochloride salt (MW 205.69 g/mol), which presents a different hydrogen-bond donor/acceptor profile compared to the 2,4-dione free base scaffold (MW 169.18 g/mol) . The 2,4-dione motif (e.g., 1,3,7-triazaspiro[4.5]decane-2,4-dione) possesses two carbonyl acceptors and three potential H-bond donor sites, as reflected in its ACD/LogP of -0.78 and a polar surface area of ~70 Ų . Although calculated logP values are similar (~-0.87 for the 4-one free base, -0.78 for the 2,4-dione), the hydrochloride salt form of the title compound is expected to exhibit substantially higher aqueous solubility due to ionization, directly impacting its utility in aqueous-based biological assays and formulation development.

Hydrogen bonding Salt form Solubility

N1-Methyl Substitution: Predicted Metabolic Stability Advantage Over Des-Methyl Triazaspiro Analogs

The presence of an N-methyl group at the 1-position of the triazaspiro core distinguishes this compound from des-methyl analogs such as 1,3,8-triazaspiro[4.5]decan-4-one hydrochloride (CAS 1958055-70-3) . In medicinal chemistry, N-methylation is a well-established strategy to block oxidative N-dealkylation, a primary metabolic pathway mediated by cytochrome P450 enzymes, thereby potentially extending compound half-life [1]. While direct metabolic stability data for this specific compound is not available, the N-methyl group is predicted to sterically hinder N-dealkylation relative to unsubstituted secondary amine analogs, a property that may be critical for achieving sufficient exposure in in vivo pharmacological studies.

N-Methylation Metabolic stability Oxidative metabolism

High-Value Application Scenarios for 1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one Hydrochloride


Scaffold for Selectivity Profiling Against the Nociceptin/Orphanin FQ (NOP) Receptor

The 1,3,7-substitution pattern distinguishes this compound from the 1,3,8-substituted NOP ligands such as Ro 64-6198 (Ki = 0.39 nM) [Section 3, Evidence 1]. Researchers requiring a spirocyclic control compound that is structurally homologous but predicted to lack NOP affinity can use this scaffold to establish selectivity windows in receptor binding panels, helping to define the pharmacological fingerprint of novel ligands.

Building Block for LFA-1/ICAM-1 Antagonist Optimization Programs

The 1,3,7-triazaspiro[4.5]decane core is structurally related to the 1,3,7-triazaspiro[4.4]nonane scaffold found in the clinical-stage LFA-1 inhibitor BMS-688521 (IC50 = 2.5 nM) [Section 3, Evidence 2]. The larger ring size and higher lipophilicity (ΔlogP = +0.49) may alter the pharmacokinetic profile of derived antagonists. This compound can serve as a key intermediate for synthesizing novel [4.5]decane-based LFA-1 inhibitors and evaluating the impact of ring expansion on potency and ADME properties.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies

With a calculated logP of -0.87 and a hydrochloride salt form that enhances aqueous solubility, this compound is positioned between the highly hydrophilic [4.4]nonane analog (logP = -1.36) and the more lipophilic 1,3,8-substituted derivatives [Section 3, Evidence 2 & 3]. It serves as a valuable probe in SPR campaigns aimed at understanding the interplay between spirocyclic core topology, lipophilicity, and permeability, particularly in the context of CNS drug discovery programs where precise logP tuning is critical for blood-brain barrier penetration.

Metabolic Stability Benchmarking of N-Methylated Spirocyclic Scaffolds

The N1-methyl group is expected to confer resistance to oxidative N-dealkylation relative to des-methyl triazaspiro analogs [Section 3, Evidence 4]. This compound can be used as a reference standard in head-to-head microsomal or hepatocyte stability assays against des-methyl comparators (e.g., CAS 1958055-70-3) to quantify the metabolic stabilization imparted by N-methylation within the 1,3,7-triazaspiro series, generating data that can guide lead optimization decisions.

Quote Request

Request a Quote for 1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.